ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Carbamoylation: The carbamoyl group can be introduced through a reaction with an isocyanate or a carbamoyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a pyrrole ring instead of an imidazole ring.
Ethyl 4-(4-bromophenyl)-2-methylthiazole-5-carboxylate: Contains a thiazole ring instead of an imidazole ring.
Uniqueness: Ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate is unique due to the presence of both a bromophenyl group and a carbamoyl group attached to the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H12BrN3O3 |
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Molecular Weight |
338.16 g/mol |
IUPAC Name |
ethyl 4-[(4-bromophenyl)carbamoyl]-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C13H12BrN3O3/c1-2-20-13(19)11-10(15-7-16-11)12(18)17-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
CQLCBLHFCIJLJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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